molecular formula C8H13ClN2O2 B1628989 4,5-Dimethoxybenzene-1,2-diamine hydrochloride CAS No. 88580-71-6

4,5-Dimethoxybenzene-1,2-diamine hydrochloride

Cat. No. B1628989
CAS RN: 88580-71-6
M. Wt: 204.65 g/mol
InChI Key: GARYQMCDGJSDRX-UHFFFAOYSA-N
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Description

4,5-Dimethoxybenzene-1,2-diamine hydrochloride is a colorless to slightly yellow crystalline or lumpy solid . It is an aromatic diamine that reacts with aldehydes to produce highly fluorescent benzimidazole derivatives with excitation/emission spectra of 361/448 nm .


Synthesis Analysis

The synthesis of 4,5-Dimethoxybenzene-1,2-diamine hydrochloride usually involves the reaction of dimethoxyaniline with copper chloride. This process includes the reaction of aniline with copper chloride to form a secondary amine chloride intermediate, which then reacts with methanol to yield the target product .


Molecular Structure Analysis

The molecular formula of 4,5-Dimethoxybenzene-1,2-diamine hydrochloride is C8H12N2O2.2HCl, and its molecular weight is 241.11 . The SMILES string representation is Cl.Cl.COc1cc(N)c(N)cc1OC .


Chemical Reactions Analysis

4,5-Dimethoxybenzene-1,2-diamine hydrochloride reacts with aldehydes to produce highly fluorescent benzimidazole derivatives . It can also react with ketones and carbonyls, including stress compounds such as glyoxal and methylglyoxal, to form fluorescent adducts .


Physical And Chemical Properties Analysis

4,5-Dimethoxybenzene-1,2-diamine hydrochloride is a solid substance . It has a high solubility in water, and it dissolves to form hydrochloric acid . It is a relatively stable compound, but it can react under the influence of strong oxidizers .

Scientific Research Applications

1. Synthesis of Derivatives and Intermediates

4,5-Dimethoxybenzene-1,2-diamine hydrochloride is used in the synthesis of various chemical compounds. For instance, it has been involved in the preparation of imidazobenzo(hydro)quinones, serving as a building block in these syntheses (Besset & Morin, 2009). Additionally, it is utilized in the synthesis of medical intermediate molecules, like 2,5-dimethoxy-4-ethylthio-benzeneethanamine, which is used in the treatment of psychotic and schizophrenic psychosis (Zhimin, 2003).

2. Chromatography and Assays

This compound is also significant in chromatographic methods. It has been used for derivatization in a liquid chromatographic fluorimetric assay of methylglyoxal, a compound that can be measured in chemical and biological systems (McLellan & Thornalley, 1992).

3. Electrochemistry and Battery Technology

In the field of electrochemistry, a dimethoxybenzene derivative, which is closely related to 4,5-dimethoxybenzene-1,2-diamine hydrochloride, has been used as a redox shuttle for overcharge protection in lithium batteries. This application highlights its potential in enhancing the safety and efficiency of rechargeable batteries (Feng, Ai, Cao, & Yang, 2007).

4. Ozonolysis in Environmental Science

Ozonolysis of lignin models, including compounds related to dimethoxybenzenes, indicates its relevance in understanding environmental processes. The study of such reactions contributes to the broader understanding of atmospheric chemistry and environmental degradation processes (Mvula, Naumov, & von Sonntag, 2009).

5. Polymer Science

In polymer science, derivatives of dimethoxybenzene are used to synthesize novel polymers. These polymers exhibit unique properties such as high thermal stability and solubility in various solvents, making them suitable for advanced material applications (Ghaemy & Alizadeh, 2009).

Safety And Hazards

This compound has low toxicity under general conditions . It is not easily flammable, but it may burn when heated or in contact with a source of ignition . During use or handling, direct contact with skin and eyes should be avoided, and a well-ventilated working environment should be ensured .

properties

IUPAC Name

4,5-dimethoxybenzene-1,2-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2.ClH/c1-11-7-3-5(9)6(10)4-8(7)12-2;/h3-4H,9-10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GARYQMCDGJSDRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)N)N)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20611899
Record name 4,5-Dimethoxybenzene-1,2-diamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20611899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dimethoxybenzene-1,2-diamine hydrochloride

CAS RN

88580-71-6
Record name 88580-71-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521888
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,5-Dimethoxybenzene-1,2-diamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20611899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Heber, PM Haller, A Kiss, B Jäger, K Huber… - Biomedicines, 2022 - mdpi.com
Background: Preclinical studies suggest that methylglyoxal (MG) increases within the myocardium upon acute myocardial infarction (AMI) and thereafter contributes to adverse …
Number of citations: 3 www.mdpi.com

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